Structural Uniqueness Within the Cyclohexyl–Methoxybenzylsulfanyl Triazole Subclass vs. Closest Listed Analogs
The target compound possesses a specific substitution pattern — cyclohexyl at C3, 4-amino at N4, and 4-methoxybenzylsulfanyl at C5 — that distinguishes it from all compounds explicitly exemplified in the Roche V1a antagonist patent (WO2022018121), where disclosed examples carry methyl, methoxymethyl, or unsubstituted aryl at R1 and lack a 4-methoxybenzylsulfanyl moiety [1]. In the antiproliferative 3-alkylsulfanyl-4-amino-1,2,4-triazole series reported by Zhao et al., the benzylsulfanyl substituents explored include 4-methylbenzyl, 4-fluorobenzyl, 4-chlorobenzyl, and 4-bromobenzyl, but not 4-methoxybenzyl [2]. The combination of a cyclohexyl C3 substituent with a 4-methoxybenzylsulfanyl C5 group is therefore structurally distinct from both the vasopressin receptor patent space and the published anticancer triazole series.
| Evidence Dimension | Structural uniqueness of substituent combination |
|---|---|
| Target Compound Data | C3 = cyclohexyl; N4 = NH₂; C5-S = 4-methoxybenzylsulfanyl |
| Comparator Or Baseline | Zhao et al. series: C3 = methyl/ethyl; N4 = NH₂; C5-S = 4-methylbenzyl, 4-F-benzyl, 4-Cl-benzyl, 4-Br-benzyl [2]; Roche patent series: C3 = cyclohexyl, N4 = substituted aryl, C5 = alkyl/alkoxyalkyl [1] |
| Quantified Difference | Qualitative structural divergence: no exact match in either reference series |
| Conditions | Structural comparison based on published compound tables and patent claims |
Why This Matters
This compound occupies an unexplored intersection of two independently studied triazole pharmacophore spaces, making it a potentially novel chemical probe for which generic substitution is structurally unjustified.
- [1] Hoffmann-La Roche Inc. Cyclohexyl Substituted Triazoles As Vasopressin Receptor V1A Antagonists. Patent WO2022018121A1, published 2022-01-27. https://www.freepatentsonline.com/y2023/0202990.html View Source
- [2] Zhao PL, Chen P, Li Q, Hu MJ, Diao PC, Pan ES, You WW. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3679-83. PMID: 27287368. View Source
